5-Bromo-2-hydroxy-N-3-pyridinylbenzamide
Description
5-Bromo-2-hydroxy-N-3-pyridinylbenzamide is a brominated aromatic compound featuring a benzamide core substituted with a hydroxyl group at position 2, a bromine atom at position 5, and a 3-pyridinylamino group at the amide nitrogen.
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-4-11(16)10(6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17) |
InChI Key |
DIXZZFJPRGMUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (CAS: N/A) Structure: Replaces the hydroxyl and benzamide groups with a dimethoxybenzylamine moiety. Crystallographic studies reveal intermolecular hydrogen bonding (N–H···N) stabilizing its solid-state structure . Synthesis: Prepared via reductive amination between 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde, highlighting a divergent synthetic pathway compared to benzamide derivatives .
- 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS: N/A) Structure: Substitutes the hydroxyl group with fluorine and the 3-pyridinyl group with a 2-methoxyphenyl ring. The methoxy group may enhance solubility in polar solvents .
- 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS: 1512044-54-0) Structure: Features a cyclopropylamine substituent and additional methyl group. Methyl groups increase hydrophobicity .
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